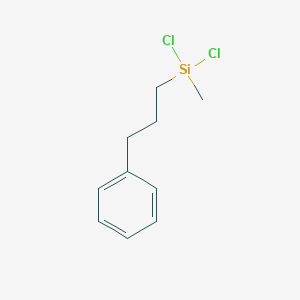

Dichloro(methyl)(3-phenylpropyl)silane

説明

Significance of Organosilicon Compounds in Modern Chemical Research

Organosilicon compounds are integral to numerous scientific and industrial domains. Their significance stems from the unique characteristics of the silicon-carbon bond, which imparts properties such as high thermal stability, chemical inertness, and hydrophobicity. Silicones, which are polymers with a siloxane (-Si-O-) backbone, are perhaps the most well-known class of organosilicon materials, finding use in sealants, lubricants, and medical devices. In academic research, organosilanes are crucial reagents and building blocks for the synthesis of complex molecules and advanced materials. Their distinct reactivity and ability to form stable, yet cleavable, bonds make them invaluable tools for chemists.

Overview of Dichlorosilanes as Versatile Synthetic Precursors in Academic Contexts

Within the broader family of organosilanes, dichlorosilanes are a particularly important subclass. Characterized by the presence of two chlorine atoms attached to a silicon atom, these compounds are highly reactive and serve as versatile precursors in a multitude of chemical transformations. The two Si-Cl bonds are susceptible to nucleophilic attack, most commonly by water (hydrolysis) or alcohols (alcoholysis). This reactivity allows for the controlled formation of siloxanes and alkoxysilanes, which are foundational steps in the production of silicone polymers and sol-gel materials. In academic laboratories, dichlorosilanes are frequently employed to introduce silicon-containing moieties into organic molecules, enabling the synthesis of complex organosilicon structures and functional materials. Their bifunctional nature allows for the construction of linear polymers and cyclic compounds, making them key intermediates in organosilicon chemistry.

Unique Electronic and Bonding Characteristics of the Si-C and Si-Cl Bonds in Dichloro(methyl)(3-phenylpropyl)silane

The chemical behavior of this compound is governed by the nature of its key covalent bonds: the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds. The Si-C bond is longer and weaker than a typical carbon-carbon bond. A significant difference in electronegativity between silicon (1.90) and carbon (2.55) results in a polarized bond, with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. This inherent polarity influences the reactivity of the molecule.

The Si-Cl bond is also highly polar due to the large electronegativity difference between silicon and chlorine (3.16). This polarization makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, the Si-Cl bonds in this compound are readily hydrolyzed, even by atmospheric moisture. This high reactivity is a defining characteristic of chlorosilanes and is central to their utility as synthetic precursors. The presence of the methyl and 3-phenylpropyl groups on the silicon atom also influences the reactivity of the Si-Cl bonds through steric and electronic effects, though the fundamental susceptibility to hydrolysis remains.

Scope and Academic Research Focus on this compound

Academic research on this compound has primarily centered on its synthesis and its potential as a monomer for specialized polymers. The compound itself is a clear, colorless liquid with the chemical formula C10H14Cl2Si.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17776-66-8 |

| Molecular Formula | C10H14Cl2Si |

| Molecular Weight | 233.21 g/mol |

| Density | 1.086 g/cm³ |

| Boiling Point | 86°C |

| Flash Point | 107.7°C |

One of the key areas of investigation has been the regioselective synthesis of this compound. For instance, research has shown that this compound can be synthesized via the hydrosilylation of allylbenzene (B44316) with dichloro(methyl)silane. tandfonline.com The selectivity of this reaction, which yields the terminal silyl-substituted product, can be significantly enhanced by using a chloroplatinic acid catalyst system modified with a donor ligand like triphenylphosphine. tandfonline.com This method provides a reliable route to the desired isomer in good yields. tandfonline.com

The primary academic interest in this molecule lies in its role as a difunctional precursor. The two chlorine atoms provide reactive sites for polymerization, specifically through hydrolysis and condensation reactions, to form polysiloxanes. The presence of the 3-phenylpropyl group introduces a bulky, non-polar organic moiety into the resulting polymer backbone. This can be used to tailor the physical properties of the final material, such as its solubility, thermal stability, and refractive index. While specific, large-scale applications are not widely documented in mainstream literature, its structure makes it a candidate for creating specialty silicones with unique phenyl-based functionalities for advanced materials research.

Structure

3D Structure

特性

IUPAC Name |

dichloro-methyl-(3-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2Si/c1-13(11,12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZJIDYIVLNKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCC1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523241 | |

| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17776-66-8 | |

| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloro Methyl 3 Phenylpropyl Silane and Its Analogs

Hydrosilylation Reactions in Organosilane Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as one of the most efficient and atom-economical methods for the formation of C-Si bonds. wikipedia.org This catalytic reaction is central to the synthesis of a vast array of organosilanes, including dichloro(methyl)(3-phenylpropyl)silane. The choice of catalyst and reaction conditions can profoundly influence the regioselectivity and efficiency of the transformation.

Regioselective Platinum-Catalyzed Hydrosilylation of Unsaturated Hydrocarbons, including Allylbenzene (B44316)

The platinum-catalyzed hydrosilylation of allylbenzene with dichloromethylsilane (B8780727) is a direct and widely utilized method for the synthesis of this compound. This reaction typically yields the β-adduct, where the silicon atom attaches to the terminal carbon of the allyl group, resulting in the desired linear 3-phenylpropyl substituent. scirp.orgeurekaselect.com

The regioselectivity of this process is a critical aspect, with the formation of the α-adduct (branched isomer) being a potential side reaction. The choice of platinum catalyst and ligands can significantly influence the product distribution. For instance, the use of chloroplatinic acid can lead to varying amounts of the 1-phenyl substituted isomer depending on the specific silane (B1218182) used. nsf.gov More sophisticated catalysts, such as Karstedt's catalyst, are known to exhibit high catalytic activity and selectivity for the β-adduct under mild conditions. scirp.orgresearchgate.net The temperature of the reaction can also play a role; for example, in the hydrosilylation of allylbenzene with certain siloxanes, an increase in temperature can shorten the reaction time while maintaining high selectivity for the β-adduct. scirp.orgresearchgate.net

Table 1: Effect of Platinum Catalyst on Hydrosilylation of Allylbenzene

| Catalyst | Substrate Conversion (%) | β-Adduct Selectivity (%) | Reference |

|---|---|---|---|

| Karstedt's Catalyst | 96 | >99 | scirp.org |

Nickel-Catalyzed Chemoselective Anti-Markovnikov Hydrosilylation of Alkenes

While platinum catalysts are highly effective, there is growing interest in the use of more abundant and cost-effective base metals, such as nickel. Nickel-based catalytic systems have been developed for the hydrosilylation of terminal alkenes, often exhibiting excellent anti-Markovnikov selectivity. rsc.org This regioselectivity is crucial for the synthesis of linear alkylsilanes, which is the desired outcome for the synthesis of this compound from allylbenzene.

These nickel-catalyzed reactions can proceed under mild conditions and demonstrate a broad tolerance for various functional groups. researchgate.net Although specific examples detailing the use of nickel catalysts for the synthesis of this compound are less common in the literature compared to platinum, the general principles of nickel-catalyzed anti-Markovnikov hydrosilylation of styrenic alkenes provide a strong foundation for this application. The choice of ligands in these nickel systems is critical for controlling the regioselectivity of the hydrosilylation. researchgate.netnih.gov

General Catalytic Approaches for C-Si Bond Formation in Organochlorosilanes

The formation of the C-Si bond in organochlorosilanes is not limited to hydrosilylation. Other catalytic methods, though less direct for the synthesis of this compound, are fundamental to the broader field of organosilicon chemistry. These include Grignard reactions, where an organomagnesium halide reacts with a chlorosilane. For instance, the reaction of 3-phenylpropylmagnesium bromide with a suitable chloromethylsilane can, in principle, yield the desired product, although side reactions can be an issue. nsf.gov

Furthermore, direct synthesis methods, while primarily associated with the Müller-Rochow process for methylchlorosilanes, can be adapted for other organochlorosilanes. The catalytic activation of silicon and its reaction with organic halides represents a foundational approach to C-Si bond formation. wikipedia.org

Müller-Rochow Process and its Academic Implications for Organochlorosilane Production

The Müller-Rochow process, developed independently by Eugene G. Rochow and Richard Müller in the 1940s, is the cornerstone of industrial organochlorosilane production. wikipedia.orgresearchgate.netuni-wuppertal.de This direct process involves the reaction of elemental silicon with an organic halide, typically methyl chloride, in the presence of a copper catalyst at elevated temperatures to produce a mixture of methylchlorosilanes, predominantly dimethyldichlorosilane. wikipedia.orgresearchgate.net

While the Müller-Rochow process does not directly produce this compound, its academic and industrial implications are profound. The dichloromethylsilane used as a reactant in the hydrosilylation of allylbenzene is a product of this process. The fundamental research into the mechanism of the Müller-Rochow process, including the role of the copper catalyst and various promoters, has significantly advanced the understanding of C-Si bond formation on a surface. researchgate.net

Academically, the process has spurred research into more sustainable and selective methods for producing organosilanes. The complex mixture of products obtained from the Müller-Rochow synthesis necessitates extensive distillation and purification, driving research into catalysts and processes that can improve the selectivity towards a single desired product. uni-wuppertal.de Furthermore, the by-products of the process have themselves become subjects of academic study, with research focused on their conversion into more valuable organosilicon compounds. researchgate.net

Table 2: Typical Product Distribution of the Müller-Rochow Process

| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |

|---|---|---|---|

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70-90 |

| Methyltrichlorosilane (B1216827) | CH₃SiCl₃ | 66 | 5-15 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2-4 |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1-4 |

Metal-Catalyzed Si-H and C-H Insertion Reactions in Silane Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of organosilanes through Si-H and C-H insertion reactions. These methods offer novel strategies for creating C-Si bonds with high precision.

Transition metal-catalyzed insertion of carbenes into Si-H bonds is a powerful tool for forming Si-C bonds. nsf.gov This methodology allows for the introduction of functionalized carbon fragments onto a silicon center. While not a standard method for the bulk synthesis of this compound, it represents a versatile academic approach for creating a wide range of functionalized organosilanes. nsf.gov

More recently, the direct silylation of C-H bonds has emerged as a highly attractive and atom-economical strategy. nih.gov Transition metal catalysts can mediate the reaction between a silane and a hydrocarbon, leading to the direct replacement of a hydrogen atom with a silyl (B83357) group. This approach is particularly promising for the late-stage functionalization of complex molecules. While the direct C-H silylation of a phenylpropyl precursor is a challenging transformation, ongoing research in this area may provide future synthetic routes to this compound and its analogs. nih.gov

Strategies for Derivatization and Functionalization Precursors in Organosilicon Chemistry

This compound, with its two reactive chlorine atoms, is a valuable precursor for further chemical transformations. The Si-Cl bonds are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The most common derivatization reaction is hydrolysis, which replaces the chlorine atoms with hydroxyl groups to form silanols. These silanols can then undergo condensation to form polysiloxanes, the basis of silicone polymers. The hydrolysis of dimethyldichlorosilane is a well-understood process that leads to the formation of both linear and cyclic siloxanes. wikipedia.org A similar reactivity is expected for this compound, which would lead to polysiloxanes containing both methyl and 3-phenylpropyl side chains.

Alkoxylation, the reaction with alcohols, yields alkoxysilanes. These compounds are often more stable to handle than the corresponding chlorosilanes and are themselves important precursors in materials science, particularly in the formulation of coatings and as cross-linking agents.

Amination, the reaction with amines, produces aminosilanes. These derivatives are useful in surface modification and as coupling agents. The general principles of derivatization for gas chromatography, which often involve replacing active hydrogens with a silyl group, highlight the broad utility of silylating agents in creating new chemical entities. gcms.cztcichemicals.com While specific derivatization reactions of this compound are not extensively detailed in readily available literature, the known reactivity of dichlorosilanes provides a clear framework for its potential functionalization into a diverse array of organosilicon compounds. researchgate.net

Reactivity and Advanced Chemical Transformations

Hydrolysis and Subsequent Condensation Reactions

The transformation of Dichloro(methyl)(3-phenylpropyl)silane into siloxane-based materials begins with its reaction with water. This two-step process involves an initial hydrolysis followed by a series of condensation reactions.

The primary step in the reaction of this compound with water is the hydrolysis of the silicon-chlorine (Si-Cl) bonds. This reaction is a nucleophilic substitution where water molecules attack the electrophilic silicon atom, leading to the displacement of chloride ions and the formation of silanol (B1196071) (Si-OH) groups. Given that the starting material is a dichlorosilane (B8785471), the hydrolysis proceeds in a stepwise manner to yield a silanediol (B1258837) intermediate, (methyl)(3-phenylpropyl)silanediol.

Step 1: C₁₀H₁₄Cl₂Si + H₂O → C₁₀H₁₅ClOSi (Silanol intermediate) + HCl

Step 2: C₁₀H₁₅ClOSi + H₂O → C₁₀H₁₆O₂Si ((methyl)(3-phenylpropyl)silanediol) + HCl

This process results in the formation of the key reactive intermediate, the silanediol, which is the fundamental building block for subsequent condensation chemistry. wikipedia.org

Following the formation of (methyl)(3-phenylpropyl)silanediol, condensation reactions commence, leading to the formation of stable siloxane (Si-O-Si) bonds. This process involves the elimination of a water molecule from two silanol groups. The mechanism can proceed through several pathways, ultimately building larger oligomeric and polymeric structures.

The condensation can occur between two silanol molecules:

2 R₂Si(OH)₂ → (HO)R₂Si-O-SiR₂(OH) + H₂O

As the concentration of silanol groups decreases and siloxane chains begin to form, the continued reaction between terminal silanol groups on different chains leads to chain extension and cross-linking. Because the (methyl)(3-phenylpropyl)silanediol intermediate is difunctional, it can react at both ends, leading primarily to linear chain growth. However, intermolecular condensation between different chains can lead to the formation of more complex, branched, or network structures, particularly under conditions that favor intermolecular over intramolecular reactions.

Table 1: Key Reactions in Hydrolysis and Condensation

| Reaction Type | Reactants | Products | Byproduct |

| Hydrolysis | This compound + Water | (methyl)(3-phenylpropyl)silanediol | Hydrochloric Acid |

| Condensation | 2 x (methyl)(3-phenylpropyl)silanediol | Dimeric Siloxane + Higher Oligomers | Water |

The condensation of the difunctional (methyl)(3-phenylpropyl)silanediol intermediate can proceed via two competing pathways: an intermolecular reaction that leads to linear oligomers and polymers, and an intramolecular reaction that results in the formation of cyclic oligomers. nih.gov

Linear Oligomers: Intermolecular condensation results in the formation of linear polysiloxane chains terminated with hydroxyl groups. These have the general structure H-[O-Si(CH₃)(C₃H₆C₆H₅)]ₙ-OH.

Cyclic Oligomers: Intramolecular "back-biting" condensation, where a terminal silanol group of a short linear chain attacks a silicon atom within the same chain, leads to the formation of cyclic siloxanes. nih.gov The most common cyclic species formed are the thermodynamically stable trimer (n=3) and tetramer (n=4), with the general formula -[O-Si(CH₃)(C₃H₆C₆H₅)]ₙ-.

The ratio of linear to cyclic products can be influenced by reaction conditions such as temperature, catalyst, and monomer concentration. High concentrations tend to favor the formation of linear polymers, while dilute conditions can favor the formation of cyclic species.

Polymerization Chemistry of this compound

High molecular weight polymers based on this compound can be synthesized through two primary strategies: direct polycondensation of the hydrolysis products or ring-opening polymerization of the isolated cyclic oligomers.

Polycondensation is a form of step-growth polymerization that directly utilizes the condensation reactions of the (methyl)(3-phenylpropyl)silanediol intermediate. This process involves the continuous elimination of water as silanol groups react to extend the siloxane chains.

The key features of this pathway are:

Mechanism: Step-growth reaction between difunctional monomers.

Product: Primarily linear high molecular weight poly[(methyl)(3-phenylpropyl)siloxane].

Byproduct: Water is continuously generated and typically needs to be removed to drive the reaction toward the formation of high molecular weight polymers.

Control: Achieving very high molecular weights can be challenging as it requires a precise stoichiometric balance of reactive groups and high conversion rates.

This method is a direct route from the dichlorosilane to the final polymer but offers less control over molecular weight distribution compared to ring-opening polymerization. gelest.com

Ring-opening polymerization (ROP) is an alternative and often preferred method for synthesizing well-defined, high molecular weight polysiloxanes. gelest.comresearchgate.net This strategy involves a two-step process:

Monomer Synthesis: this compound is first hydrolyzed and condensed under conditions that favor the formation of cyclic oligomers, such as trisiloxanes and tetrasiloxanes. These cyclic monomers are then isolated and purified.

Polymerization: The purified cyclic monomers are subjected to ROP using either anionic or cationic catalysts. The catalyst opens the siloxane ring, creating a reactive center that then sequentially adds more cyclic monomers to the growing polymer chain.

ROP offers several advantages over polycondensation, including better control over the polymer's molecular weight and a narrower molecular weight distribution. gelest.comresearchgate.net The absence of a small molecule byproduct during the polymerization step also simplifies the process. gelest.comresearchgate.net This method is widely used for producing high-performance silicone polymers with specific properties. mdpi.com

Table 2: Comparison of Polymerization Strategies

| Feature | Polycondensation | Ring-Opening Polymerization (ROP) |

| Starting Material | Silanediol (from hydrolysis of dichlorosilane) | Isolated Cyclic Oligomers |

| Mechanism | Step-Growth | Chain-Growth |

| Byproduct | Water | None |

| Molecular Weight Control | More Difficult | More Precise |

| Polymer Structure | Linear Polysiloxane | Linear Polysiloxane |

Lewis Acid Catalyzed Polymerization Techniques for Organosilicon Polymers

The synthesis of polysilanes, polymers with a silicon backbone, can be achieved through various methods, including techniques that utilize Lewis acids. A notable advancement involves the reduction of dichlorosilanes using magnesium metal in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₂) or zinc chloride (ZnCl₂). scirp.orgresearchgate.net This method presents a practical alternative to harsher traditional methods, allowing for the polymerization to proceed under mild conditions, often at room temperature. scirp.orgresearchgate.net

For a monomer like this compound, this process would involve the reductive coupling of the Si-Cl bonds to form a Si-Si backbone. The reaction is believed to proceed through a stepwise mechanism, initially forming linear oligomers, which then grow into high polymers. scirp.orgresearchgate.net The choice of Lewis acid can influence the properties and yield of the resulting polysilane. researchgate.net This technique is advantageous for its mild conditions and applicability to a variety of dichlorosilane precursors for creating linear polymers, cyclic structures, and copolymers. scirp.org

Table 1: Effect of Lewis Acid Catalysts on Polysilane Synthesis

| Catalyst | Efficacy in Polysilane Synthesis | Noted Advantages |

|---|---|---|

| FeCl₂ | Effective | Promotes polymerization at room temperature. scirp.orgresearchgate.net |

| ZnCl₂ | Effective | Considered optimal for obtaining linear polysilanes with ideal structures. researchgate.net |

| LiCl | Used as an additive | Often used in conjunction with Mg and a Lewis acid to facilitate the reaction. scirp.orgresearchgate.net |

| CuCl | Effective | Yields high molecular weight polymers. researchgate.net |

This table is generated based on data for the synthesis of polysilanes from various dichlorosilanes.

Wurtz-Type Reductive Coupling for Polysilane Backbone Formation from Dichlorosilane Derivatives

The most established and widely utilized method for synthesizing high molecular weight polysilanes from dichlorosilane derivatives is the Wurtz-type reductive coupling. wikipedia.orgillinois.edu This reaction involves the treatment of a diorganodichlorosilane, such as this compound, with a finely dispersed alkali metal, typically sodium, in an inert, high-boiling solvent like toluene. wikipedia.org

The general reaction is as follows: n [R(R')SiCl₂] + 2n Na → [R(R')Si]ₙ + 2n NaCl

This heterogeneous reaction is conducted at elevated temperatures (above the melting point of sodium) and requires vigorous conditions. wikipedia.orgillinois.edu The substituents on the silicon atom must be able to tolerate this environment; methyl and phenyl groups are generally compatible. wikipedia.org The reaction yields a mixture of products, typically with a polymodal distribution that includes a high molecular weight polymer fraction, a low molecular weight fraction, and small cyclic oligomers (e.g., five- and six-membered rings). dtic.mil Despite its limitations, including the harsh conditions and sometimes moderate yields (up to 50%), the modified Wurtz coupling remains a primary route to linear polysilane derivatives. wikipedia.org

Intramolecular Cyclization and Carbon-Hydrogen Silylation

The 3-phenylpropyl group in this compound provides a scaffold for intramolecular cyclization reactions, particularly through transition metal-catalyzed C-H activation and silylation. These reactions are powerful tools for constructing silicon-containing heterocyclic compounds.

Transition Metal-Catalyzed Intramolecular Silylation Leading to Silylarenes

Transition metal-catalyzed intramolecular C-H silylation offers a direct pathway to form silicon-carbon bonds and create cyclic structures. nih.govsnnu.edu.cn For a substrate like this compound, this would first require conversion of the Si-Cl bonds to Si-H bonds, for instance, through reduction with a hydride source. The resulting hydrosilane, (methyl)(3-phenylpropyl)silane, can then undergo intramolecular dehydrogenative silylation.

Catalysts based on iridium, rhodium, or palladium are commonly employed for this transformation. snnu.edu.cnacs.orgnih.gov The reaction proceeds via the activation of a C-H bond on the phenyl ring (a C(sp²)-H bond) and the Si-H bond, leading to the formation of a new Si-C bond and the elimination of hydrogen gas. This cyclization would produce a silylarene, specifically a benzosilole derivative. The efficiency and regioselectivity of this process are highly dependent on the choice of metal catalyst and ligands. snnu.edu.cn

Exploration of Site-Selective C-H Activation in Organosilanes

A significant challenge in the C-H functionalization of molecules like (methyl)(3-phenylpropyl)silane is achieving site-selectivity. The molecule possesses multiple C-H bonds that could potentially react, including the aromatic C(sp²)-H bonds on the phenyl ring and the aliphatic C(sp³)-H bonds on the propyl chain. acs.orgrsc.org

Research has shown that catalyst control can dictate the outcome of intramolecular silylation. acs.org For example, in substrates containing both ortho-arene C(sp²)-H bonds and δ-C(sp³)-H bonds, conventional iridium catalysts often favor the formation of a five-membered ring through activation of the ortho C(sp²)-H bond. acs.org However, the development of specialized pincer-ligated iridium catalysts has enabled a reversal of this selectivity, favoring the activation of the typically less reactive δ-C(sp³)-H bond to form a six-membered ring. acs.org This demonstrates that by modifying the catalyst's steric and electronic properties, it is possible to direct the C-H activation to a specific site, a key goal in modern synthetic chemistry. nih.gov Such strategies allow for the synthesis of diverse silicon-containing heterocycles from a single precursor.

Further Derivatization Reactions of Functionalized Silanes (e.g., Alkoxylation, Grignard Reactions, Halogen Exchange)

The two chlorine atoms in this compound are reactive leaving groups, making the compound a versatile intermediate for further derivatization. noaa.gov

Alkoxylation: Chlorosilanes readily react with alcohols or water in a process known as alcoholysis or hydrolysis. wikipedia.orgwikipedia.org The reaction of this compound with an alcohol (e.g., methanol (B129727) or ethanol) would replace one or both chlorine atoms with alkoxy groups (e.g., methoxy (B1213986) or ethoxy) to form alkoxysilanes. Reaction with water leads to the formation of silanols, which can then condense to form siloxane bridges (Si-O-Si), the backbone of silicone polymers. wikipedia.org

Grignard Reactions: One of the most powerful methods for forming new Si-C bonds is the reaction of chlorosilanes with Grignard reagents (R''-MgX). nih.govgelest.com Treating this compound with a Grignard reagent allows for the stepwise or complete replacement of the chlorine atoms with other organic groups. This provides a straightforward route to tetraorganosilanes with diverse functionalities. For example, reaction with two equivalents of methylmagnesium bromide would yield dimethyl(methyl)(3-phenylpropyl)silane. The choice between stepwise and multiple substitution can often be controlled by the reaction stoichiometry and conditions. gelest.com

Halogen Exchange: The chlorine atoms on the silicon can be exchanged for other halogens. rsc.org This can be achieved by reacting the chlorosilane with various metal halides. For example, reaction with antimony trifluoride has been used to replace chlorine with fluorine. rsc.org Isotopic labeling of chlorosilanes can also be achieved through exchange reactions, for instance, using tetramethylammonium (B1211777) chloride containing a chlorine isotope. acs.org

This compound as a Crucial Building Block in Academic Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis. Its utility stems from the combination of reactive Si-Cl bonds and a stable organic framework that can be further manipulated.

The synthesis of this compound can be achieved through several routes, including the hydrosilation of allylbenzene (B44316) with methyldichlorosilane, a reaction whose regioselectivity is highly dependent on the catalytic system used. tandfonline.com Once formed, its role as a precursor is multifaceted:

Monomer for Polysilanes: As detailed previously, it is a direct monomer for the synthesis of poly[methyl(3-phenylpropyl)silylene] via Wurtz-type coupling or other polymerization techniques. wikipedia.org The resulting polymer would have unique optical and electronic properties conferred by the silicon backbone and the phenylpropyl side chains.

Intermediate for Complex Organosilanes: Through Grignard reactions, it can be converted into a wide array of tetraorganosilanes. gelest.com These products can be used in materials science or as intermediates in further synthetic sequences.

Precursor for Heterocycles: After conversion to a hydrosilane, it becomes a key substrate for intramolecular C-H activation/silylation reactions, providing access to silicon-containing heterocycles that are of interest in medicinal chemistry and materials science. snnu.edu.cnacs.org

The ability to undergo these distinct types of transformations makes this compound a pivotal intermediate for constructing more complex silicon-containing molecules and polymers.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ferric chloride |

| Zinc chloride |

| Toluene |

| (Methyl)(3-phenylpropyl)silane |

| Methyldichlorosilane |

| Allylbenzene |

| Antimony trifluoride |

| Tetramethylammonium chloride |

| Dimethyl(methyl)(3-phenylpropyl)silane |

Applications in Advanced Materials Science and Engineering

Precursors for Polymeric Materials

The bifunctional nature of dichloro(methyl)(3-phenylpropyl)silane, arising from its two chlorine substituents, makes it an ideal building block for the synthesis of silicone polymers and resins. The presence of the methyl and phenylpropyl groups allows for the fine-tuning of the resulting polymer's properties, such as thermal stability, solubility, and refractive index.

In a research context, this compound is utilized in the synthesis of polysiloxanes with specific functionalities. The hydrolysis of the Si-Cl bonds in the presence of water leads to the formation of silanol (B1196071) intermediates, which then undergo condensation to form a siloxane backbone (Si-O-Si). The general reaction can be represented as:

n(CH₃)(C₆H₅CH₂CH₂CH₂)SiCl₂ + nH₂O → [-(CH₃)(C₆H₅CH₂CH₂CH₂)Si-O-]n + 2nHCl

The resulting polysiloxane chains can be linear or cyclic, depending on the reaction conditions. The incorporation of the phenylpropyl group along the polymer chain imparts several desirable properties. For instance, the presence of aromatic groups is known to enhance the thermal stability of silicone resins. Research on methyl phenyl silicone resins synthesized from related dichlorosilane (B8785471) monomers has demonstrated their potential for high-temperature applications, with some coatings able to withstand temperatures up to 800°C. gelest.comkpi.ua

The synthesis of these specialized silicone resins often involves the co-hydrolysis and polycondensation of this compound with other silane (B1218182) monomers, such as methyltrichlorosilane (B1216827) or dimethyldichlorosilane. This approach allows for the creation of cross-linked, three-dimensional networks, which are characteristic of silicone resins. The ratio of the different monomers can be precisely controlled to tailor the properties of the final resin, such as its molecular weight, distribution, and hardness. gelest.comkpi.ua

Table 1: Influence of Monomer Composition on Silicone Resin Properties (Illustrative)

| This compound (mol%) | Dimethyldichlorosilane (mol%) | Methyltrichlorosilane (mol%) | Resulting Resin Characteristics |

| 50 | 50 | 0 | Linear polymer, soluble in organic solvents, lower thermal stability. |

| 40 | 40 | 20 | Cross-linked resin, increased hardness and thermal stability. |

| 30 | 20 | 50 | Highly cross-linked, brittle resin with high thermal resistance. |

This compound is also a key component in the development of novel inorganic-organic hybrid polymers. These materials combine the properties of both inorganic components (e.g., thermal stability, rigidity) and organic polymers (e.g., flexibility, processability).

The synthesis of these hybrid systems can be achieved through the sol-gel process, where the dichlorosilane is co-hydrolyzed and co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS). The organic phenylpropyl groups remain as pendant groups on the resulting inorganic silica (B1680970) network, creating a hybrid material at the molecular level. The presence of the organic moieties within the inorganic matrix can significantly influence the material's mechanical and thermal properties.

Surface Modification Technologies

The reactivity of the Si-Cl bonds in this compound makes it an effective agent for the chemical modification of surfaces. This process, known as silanization, involves the covalent bonding of the silane molecule to a substrate, thereby altering the substrate's surface properties.

The nonpolar nature of the phenylpropyl group makes this compound an excellent choice for creating hydrophobic (water-repellent) surfaces. When a substrate with hydroxyl (-OH) groups on its surface (e.g., glass, silica, or metal oxides) is treated with this silane, the chlorine atoms react with the surface hydroxyls to form stable Si-O-substrate bonds. This process results in a surface that is densely coated with outwardly oriented phenylpropyl groups, leading to a significant increase in the water contact angle.

The creation of superhydrophobic surfaces, which exhibit water contact angles greater than 150°, often requires a combination of low surface energy chemistry and surface roughness. This compound can be used to functionalize micro- or nanostructured surfaces, further enhancing their water repellency due to the trapping of air between the water droplet and the textured, silanized surface.

Table 2: Effect of Silanization on Surface Properties (Illustrative)

| Substrate | Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |

| Glass | Untreated | ~30 | High |

| Glass | Silanized with this compound | >90 | Low |

| Nanostructured Silicon | Untreated | ~60 | Moderate |

| Nanostructured Silicon | Silanized with this compound | >150 (Superhydrophobic) | Very Low |

This table is illustrative, as specific experimental data for this compound was not found in the provided search results.

The application of this compound for surface modification can be carried out through various methods, including solution-phase deposition and gas-phase deposition. Gas-phase deposition, or chemical vapor deposition (CVD), is a particularly effective technique for achieving uniform and conformal coatings on complex geometries.

In a typical gas-phase deposition process, the substrate is placed in a vacuum chamber, which is then heated. The dichlorosilane is vaporized and introduced into the chamber, where it reacts with the substrate surface. This method offers precise control over the thickness and uniformity of the deposited silane layer. This technique has been successfully employed for the deposition of other silanes to create ultrathin, homogeneous films.

Beyond creating hydrophobic surfaces, silanization with this compound can also be used to enhance the adhesion between dissimilar materials in composite systems. Silane coupling agents, in general, act as a molecular bridge between an inorganic reinforcement (e.g., glass fibers, silica particles) and an organic polymer matrix.

Utilization as Silane Coupling Agents in Biocomposites for Interfacial Improvement

This compound, while not extensively documented in dedicated studies, possesses the characteristic molecular structure of a silane coupling agent, suggesting its potential utility in enhancing the interfacial properties of biocomposites. Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between an inorganic reinforcement material (like natural fibers or mineral fillers) and an organic polymer matrix. researchgate.net The fundamental mechanism of their action involves a dual-reactivity. One part of the silane molecule, the hydrolyzable group (in this case, the two chlorine atoms), reacts with the hydroxyl groups present on the surface of the inorganic filler. The other part, the organofunctional group (here, the 3-phenylpropyl and methyl groups), is designed to be compatible with and participate in the polymerization or cross-linking of the organic matrix. researchgate.net

Interactive Table: Potential Influence of this compound on Biocomposite Properties

| Property | Expected Improvement with this compound | Rationale |

| Tensile Strength | Significant Increase | Enhanced stress transfer from matrix to filler due to improved interfacial adhesion. |

| Flexural Modulus | Increase | Better load distribution and resistance to bending forces. |

| Impact Resistance | Moderate to Significant Increase | Improved energy dissipation at the interface, preventing crack propagation. |

| Water Absorption | Decrease | Formation of a hydrophobic silane layer at the interface, reducing water ingress. |

| Thermal Stability | Potential Increase | Stronger interfacial bonding can restrict polymer chain mobility at elevated temperatures. |

Precursors for Ceramic Materials

Pyrolytic Transformation of Organosilicon Polymers to Silicon-Based Ceramics

Organosilicon polymers are well-established precursors for the synthesis of silicon-based ceramics, such as silicon carbide (SiC) and silicon carbonitride (SiCN), through a process known as pyrolysis. scispace.com This polymer-to-ceramic conversion route offers advantages over conventional ceramic processing methods, including the ability to form complex shapes, fibers, and coatings. This compound can serve as a monomer for the synthesis of such preceramic polymers.

The polymerization of this compound, for instance through hydrolysis and condensation, would lead to the formation of a polysiloxane with methyl and 3-phenylpropyl side groups. The general structure of this polymer would consist of a repeating [-Si(CH₃)(CH₂CH₂CH₂C₆H₅)-O-] backbone. The thermal decomposition of this preceramic polymer in an inert atmosphere at high temperatures (typically above 800°C) would result in the cleavage of the organic side groups and the rearrangement of the silicon-oxygen backbone into a ceramic material.

The composition of the final ceramic is highly dependent on the nature of the organic substituents on the silicon atom. The methyl group would contribute to the formation of both SiC and silicon oxycarbide (SiOC) phases. The 3-phenylpropyl group, with its higher carbon content, would significantly influence the carbon-to-silicon ratio in the resulting ceramic. The pyrolysis of the phenyl group can lead to the formation of stable carbonaceous residues, which can be incorporated into the ceramic matrix. This can result in a carbon-rich SiOC or SiC ceramic with specific properties. The thermal stability and ceramic yield of the process would be influenced by the degree of cross-linking in the preceramic polymer. While specific experimental data on the pyrolysis of polymers derived from this compound are not available, the general principles of preceramic polymer chemistry suggest its potential as a precursor for silicon-based ceramics with a tailored carbon content.

Optoelectronic and Functional Materials

Design and Synthesis of Conducting Silicone-Based Polymers for Electronic Applications

Silicone-based polymers, particularly polysilanes which have a silicon-silicon backbone, have garnered interest for their potential in electronic applications due to the delocalization of σ-electrons along the Si-Si chain. wikipedia.org This delocalization can lead to semiconducting properties. While this compound is a precursor for polysiloxanes (Si-O backbone) through hydrolysis, it can also be used in the synthesis of polysilanes via a Wurtz-type reductive coupling reaction with an alkali metal. wikipedia.org

A polysilane synthesized from this compound would have a repeating [-Si(CH₃)(CH₂CH₂CH₂C₆H₅)-] unit. The electronic properties of such a polymer would be influenced by the substituents on the silicon backbone. The methyl group is a simple alkyl substituent, while the 3-phenylpropyl group introduces an aromatic moiety. Although the phenyl group is not directly attached to the silicon backbone, its presence can still influence the polymer's electronic properties through space interactions and by affecting the polymer's conformation. The conductivity of polysilanes can be enhanced by doping with strong oxidizing agents, which create charge carriers (holes) along the silicon backbone. The design of such conducting polymers would involve controlling the molecular weight and the nature of the side chains to optimize both charge transport and processability.

Photochemical Properties of Si-π Conjugated Polymers

While a polymer derived from this compound would not be a classic Si-π conjugated polymer (where the aromatic ring is directly bonded to the silicon backbone), the presence of the phenyl group in the side chain can still impart interesting photochemical properties. Polysilanes are known to be photoactive, exhibiting strong absorption in the UV region. illinois.edu Upon absorption of UV light, the Si-Si bonds can undergo scission, leading to the formation of silyl (B83357) radicals. illinois.edu

The phenyl group in the 3-phenylpropyl side chain can act as a chromophore, absorbing UV light. Although there is no direct conjugation with the silicon backbone, energy transfer from the excited phenyl group to the Si-Si chain could potentially occur, influencing the photodegradation pathway of the polymer. The presence of the phenyl group might also lead to different photochemical reactions compared to simple alkyl-substituted polysilanes. For instance, intramolecular interactions between the excited phenyl ring and the silicon backbone could lead to specific bond cleavage or rearrangement reactions. These photochemical properties could be relevant for applications such as photoresists in microlithography, where controlled degradation upon light exposure is desired. illinois.edu

Applications in Carrier Transporting and Emissive Materials Research

Polysilanes and some functionalized polysiloxanes are being investigated for their potential in carrier transporting and emissive materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Polysilanes can exhibit relatively high hole mobility due to the delocalized σ-electrons in their backbone. The side chains play a crucial role in determining the packing of the polymer chains in the solid state, which in turn affects the efficiency of charge transport between chains.

A polymer derived from this compound, with its flexible 3-phenylpropyl side chain, might exhibit different solid-state morphologies compared to polysilanes with more rigid aryl or shorter alkyl side chains. The phenyl group could promote intermolecular π-π stacking, which might create additional pathways for charge hopping between polymer chains. Furthermore, some polysilanes with aromatic side groups have been shown to exhibit fluorescence, making them potential candidates for emissive layers in OLEDs. The emission properties are highly dependent on the polymer conformation and the nature of the substituents. While specific studies on the carrier transport and emissive properties of a poly(methyl(3-phenylpropyl)silane) are lacking, the combination of a silicon backbone with aromatic side groups makes it a compound of interest for fundamental research in this area.

Interactive Table: Potential Optoelectronic Properties of Polymers from this compound

| Property | Polymer Type | Potential Characteristic | Rationale |

| Conductivity | Polysilane | Semiconducting (p-type) | σ-electron delocalization along the Si-Si backbone. |

| Photoconductivity | Polysilane | Possible | Generation of charge carriers upon UV absorption. |

| UV Absorption | Polysilane | Strong absorption in the UV region | σ-σ* transitions in the Si-Si backbone and π-π* transitions in the phenyl group. |

| Photoluminescence | Polysilane | Potential for fluorescence | Dependent on polymer conformation and excited state dynamics involving the phenyl group. |

| Carrier Mobility | Polysilane | Moderate hole mobility | Influenced by both intra-chain delocalization and inter-chain hopping, potentially affected by the phenylpropyl side chains. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dichloro(methyl)(3-phenylpropyl)silane. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the propyl chain, and the phenyl group. The chemical shifts (δ) are influenced by the electronegativity of the silicon and chlorine atoms and the anisotropic effect of the benzene (B151609) ring.

The protons of the methyl group directly attached to the silicon atom (Si-CH₃) would appear as a sharp singlet in the upfield region, typically around 0.5-1.0 ppm. The protons of the propyl chain (-CH₂-CH₂-CH₂-) would exhibit more complex splitting patterns (triplets or multiplets) due to spin-spin coupling with adjacent protons.

The methylene (B1212753) group attached to the silicon (Si-CH₂-) is expected to appear at approximately 0.9-1.3 ppm.

The central methylene group (-CH₂-) would likely resonate around 1.8-2.2 ppm.

The benzylic methylene group (-CH₂-Ph), being adjacent to the phenyl ring, would be deshielded and appear further downfield, typically in the range of 2.5-2.9 ppm. openstax.org

The protons on the phenyl ring are anticipated to appear in the aromatic region of the spectrum, from 7.1 to 7.4 ppm, likely as a complex multiplet. libretexts.org

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Si-CH₃ | 0.5 - 1.0 | Singlet (s) |

| Si-CH₂-CH₂-CH₂-Ph | 0.9 - 1.3 | Multiplet (m) or Triplet (t) |

| Si-CH₂-CH₂-CH₂-Ph | 1.8 - 2.2 | Multiplet (m) |

| Si-CH₂-CH₂-CH₂-Ph | 2.5 - 2.9 | Triplet (t) |

| -C₆H₅ | 7.1 - 7.4 | Multiplet (m) |

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak.

The methyl carbon attached to the silicon (Si-CH₃) is expected to have a chemical shift in the upfield region, typically between -5 and 5 ppm. The carbons of the propyl chain will appear at progressively higher chemical shifts as they get closer to the phenyl group.

The Si-CH₂- carbon is predicted to be in the 15-20 ppm range.

The central -CH₂- carbon would likely appear around 25-30 ppm.

The benzylic -CH₂-Ph carbon is expected at approximately 35-40 ppm.

The aromatic carbons of the phenyl group will resonate in the downfield region, typically from 125 to 145 ppm. libretexts.orgcompoundchem.com Due to the substitution pattern, distinct signals are expected for the ipso, ortho, meta, and para carbons. masterorganicchemistry.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | -5 - 5 |

| Si-CH₂-CH₂-CH₂-Ph | 15 - 20 |

| Si-CH₂-CH₂-CH₂-Ph | 25 - 30 |

| Si-CH₂-CH₂-CH₂-Ph | 35 - 40 |

| Aromatic C-H (ortho, meta, para) | 125 - 130 |

| Aromatic C-ipso | 140 - 145 |

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two chlorine atoms, a methyl group, and a phenylpropyl group. The presence of two electronegative chlorine atoms will cause a significant downfield shift compared to tetra-alkylsilanes. The expected chemical shift for this R(CH₃)SiCl₂ structure is in the range of +10 to +40 ppm relative to tetramethylsilane (B1202638) (TMS). huji.ac.ilrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₄Cl₂Si. The molecular ion peak (M⁺) would be expected at m/z 232, corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si). A characteristic isotopic pattern will be observed for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately in a 9:6:1 ratio, which is a definitive signature for a molecule containing two chlorine atoms.

When analyzed by GC-MS, this compound will produce a distinct fragmentation pattern upon electron ionization. The fragmentation is driven by the stability of the resulting carbocations and radical species. Key fragmentation pathways would include:

Benzylic cleavage: Cleavage of the bond between the second and third carbons of the propyl chain (β to the ring) is highly favorable, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. This is often the base peak in the mass spectra of compounds containing a phenylpropyl or similar group. wikipedia.orglibretexts.org

Alpha-cleavage: The cleavage of bonds adjacent to the silicon atom can occur. Loss of a methyl radical (•CH₃) would result in a fragment at m/z 217. Loss of a chlorine radical (•Cl) would produce a fragment at m/z 197.

McLafferty-type rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the silicon atom, followed by cleavage, could also occur. stackexchange.com

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 232, 234, 236 | [C₁₀H₁₄Cl₂Si]⁺ | Molecular Ion (M⁺) |

| 217, 219, 221 | [M - CH₃]⁺ | Loss of methyl radical |

| 197, 199 | [M - Cl]⁺ | Loss of chlorine radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in the molecule by probing their vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the methyl and propyl groups will exhibit stretching vibrations just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

Aromatic C=C stretching: The benzene ring will show characteristic in-plane stretching vibrations appearing as a series of peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

Si-CH₃ deformation: A characteristic symmetric deformation for the Si-CH₃ group is expected around 1260 cm⁻¹. researchgate.net

Aromatic C-H out-of-plane bending: Strong absorptions in the 690-770 cm⁻¹ range are characteristic of monosubstituted benzene rings. spectroscopyonline.comlibretexts.org

Si-C stretching: Vibrations corresponding to the Si-C bond are typically found in the 750-865 cm⁻¹ region. researchgate.net

Si-Cl stretching: The stretching vibrations for Si-Cl bonds in dichlorosilanes are expected to appear as strong absorptions in the 425-625 cm⁻¹ range. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3030 - 3100 | Phenyl ring |

| C-H stretch (aliphatic) | 2850 - 2960 | Propyl and Methyl groups |

| C=C stretch (in-ring) | 1450 - 1600 | Phenyl ring |

| CH₃ deformation | ~1260 | Si-CH₃ |

| Si-C stretch | 750 - 865 | Si-CH₃ and Si-CH₂ |

| C-H out-of-plane bend | 690 - 770 | Monosubstituted Phenyl |

| Si-Cl stretch | 425 - 625 | -SiCl₂ |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and chemical bonds present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For this compound, an FTIR spectrum would provide valuable information about its molecular structure.

Based on its constituent groups, the following characteristic absorption peaks are anticipated in the FTIR spectrum of this compound:

Aromatic C-H Stretching: The presence of the phenyl group would result in absorption bands in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the benzene ring.

Aliphatic C-H Stretching: The methyl and propyl groups would exhibit characteristic C-H stretching vibrations in the 2962-2853 cm⁻¹ range.

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl ring would produce absorption peaks typically observed between 1600 cm⁻¹ and 1450 cm⁻¹.

Si-C Bond Vibrations: The stretching vibration of the silicon-carbon bond is expected to appear in the fingerprint region of the spectrum. Specifically, the Si-CH₃ group typically shows a characteristic absorption band around 1260 cm⁻¹.

Si-Cl Bond Vibrations: The silicon-chlorine bonds are expected to give rise to strong absorption bands in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 450 cm⁻¹. The presence of two chlorine atoms may lead to symmetric and asymmetric stretching vibrations.

C-H Bending Vibrations: Bending vibrations for the methyl and propyl groups would be observed in the 1470-1370 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds would appear at lower frequencies, typically below 900 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2962 - 2853 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Si-CH₃ | Stretching | ~1260 |

| Si-Cl | Stretching | 600 - 450 |

| Aliphatic C-H | Bending | 1470 - 1370 |

| Aromatic C-H | Out-of-plane Bending | < 900 |

X-ray Diffraction (XRD) for Material Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the material's crystal lattice.

For this compound, which is a liquid at room temperature, XRD analysis in its solid state (frozen) could reveal information about its crystalline phases, if any. Organochlorosilanes can exhibit complex crystalline structures. researchgate.net If this compound forms a crystalline solid upon cooling, the XRD pattern would consist of sharp Bragg peaks at specific diffraction angles (2θ). The positions and intensities of these peaks could be used to determine the unit cell dimensions and space group of the crystal structure.

Alternatively, if the compound solidifies into an amorphous or glassy state, the XRD pattern would show broad, diffuse humps instead of sharp peaks, indicating the absence of long-range atomic order. The study of closely related aryl-substituted chlorosilanes has shown that their crystalline structures are often influenced by π-π stacking interactions between the aromatic rings. researchgate.net A similar phenomenon might be expected for this compound in its solid state.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of materials.

While TGA of the monomer this compound would primarily show its volatilization, the analysis of polymers synthesized from this compound would be highly informative. Polysiloxanes derived from this compound would be expected to exhibit thermal decomposition behavior influenced by the presence of the phenylpropyl and methyl groups.

A typical TGA thermogram for a polymer derived from this silane (B1218182) would likely show:

Initial Stability: A region of thermal stability up to a certain temperature.

Decomposition Onset: The temperature at which the polymer begins to lose mass due to the degradation of its organic side chains (phenylpropyl and methyl groups). The thermal decomposition of similar phenyl-containing silanes has been a subject of study. adelaide.edu.auresearchgate.net

Ceramic Yield: The percentage of mass remaining at the end of the analysis, typically at high temperatures (e.g., 800-1000 °C), represents the ceramic yield. This residue would likely consist of a silicon oxycarbide or silicon carbide material, depending on the atmosphere used (oxidative or inert). The presence of the phenyl group is generally known to increase the ceramic yield in polysiloxanes.

Table 2: Hypothetical TGA Data for a Polymer Derived from this compound

| Parameter | Expected Value Range | Significance |

| Onset of Decomposition (Tonset) | 300 - 450 °C | Indicates the beginning of thermal degradation. |

| Temperature of Max. Decomposition Rate | 400 - 600 °C | The temperature at which the most significant mass loss occurs. |

| Ceramic Yield at 900 °C (in N₂) | 40 - 70 % | Represents the amount of inorganic residue formed. |

Surface Analysis and Microscopy

Energy-Dispersive X-ray (EDX) Spectroscopy, often coupled with scanning electron microscopy, is a technique used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam.

For a sample of this compound, or a material synthesized from it, EDX analysis would be expected to confirm the presence of the constituent elements: silicon (Si), chlorine (Cl), carbon (C), and oxygen (O) if hydrolysis has occurred. The EDX spectrum would display peaks corresponding to the characteristic X-ray emission energies of these elements. The relative intensities of these peaks can be used to determine the semi-quantitative elemental composition of the sample. This technique would be particularly useful in analyzing the purity of the compound or the composition of resulting polymers or coatings.

Table 3: Expected Elemental Composition from EDX Analysis of this compound

| Element | Expected Presence | Atomic Symbol |

| Silicon | Yes | Si |

| Chlorine | Yes | Cl |

| Carbon | Yes | C |

| Oxygen | Possible (if hydrolyzed) | O |

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample and generate detailed images of its topography.

FESEM would not be used to analyze the liquid monomer itself, but rather to visualize the surface morphology of materials synthesized or modified using this compound. For instance, if this compound is used to create a coating on a substrate, FESEM would be invaluable for assessing the uniformity, thickness, and microstructure of the resulting film.

The images obtained from FESEM could reveal features such as:

Presence of Defects: Any cracks, pinholes, or other imperfections in the coating.

Nanostructure: If the synthesis conditions promote the formation of nanostructured materials, FESEM could resolve these features.

The high resolution of FESEM would allow for a detailed understanding of how the molecular structure of this compound influences the morphology of the materials it forms.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in organosilane molecules. For dichloro(methyl)(3-phenylpropyl)silane, these calculations would provide detailed insights into its geometry, charge distribution, and molecular orbitals.

Molecular Geometry: The silicon atom in this compound is expected to adopt a distorted tetrahedral geometry. The bond angles around the central silicon atom would deviate from the ideal 109.5° due to the different steric and electronic demands of the four substituents: two chlorine atoms, a methyl group, and a 3-phenylpropyl group. The bulky 3-phenylpropyl group and the electronegative chlorine atoms would be the primary sources of this distortion. Based on studies of similar organochlorosilanes, the Cl-Si-Cl bond angle is anticipated to be smaller than the C-Si-C angle, while the Si-C and Si-Cl bond lengths will be influenced by the electronic effects of the substituents.

Electronic Properties and Bonding: The bonding in this compound is characterized by polar covalent bonds. The significant electronegativity difference between silicon (1.90) and chlorine (3.16) results in highly polarized Si-Cl bonds, with a substantial partial positive charge on the silicon atom and partial negative charges on the chlorine atoms. The Si-C bonds are less polar but still exhibit a slight polarization towards the more electronegative carbon atom.

Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges, would likely show a significant positive charge on the silicon atom, making it an electrophilic center susceptible to nucleophilic attack. The phenyl group in the 3-phenylpropyl substituent can influence the electronic structure through inductive and hyperconjugative effects, though its distance from the silicon center would moderate this influence compared to a directly attached phenyl group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the Si-C and Si-Cl bonds, while the LUMO is likely to be an antibonding orbital (σ*) associated with the Si-Cl bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound and Analogous Compounds

| Compound | Predicted Si Partial Charge (Mulliken) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| Dichloro(methyl)silane | +0.8 to +1.0 | -10.5 to -11.5 | -1.0 to -2.0 | 8.5 to 10.5 |

| Dichloro(methyl)(propyl)silane | +0.7 to +0.9 | -10.0 to -11.0 | -0.8 to -1.8 | 8.2 to 10.2 |

| This compound | +0.6 to +0.8 | -9.8 to -10.8 | -0.7 to -1.7 | 8.1 to 10.1 |

Note: The data in this table is hypothetical and based on trends observed in computational studies of similar organosilicon compounds. Specific experimental or calculated values for these compounds are not available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is hydrolysis, a characteristic reaction of chlorosilanes.

Hydrolysis Mechanism: The hydrolysis of dichlorosilanes is generally understood to proceed via a nucleophilic substitution mechanism at the silicon center. Computational studies on simpler chlorosilanes, such as dichlorosilane (B8785471) and trimethylchlorosilane, have shown that the reaction can proceed through different pathways, often involving the coordination of one or more water molecules. researchgate.net

A likely mechanism for the hydrolysis of this compound involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This leads to the formation of a pentacoordinate silicon intermediate or transition state. Subsequent proton transfer and elimination of a chloride ion result in the formation of a silanol (B1196071) (a compound containing a Si-OH group) and hydrogen chloride. The reaction can then proceed further with the second chlorine atom.

Transition State Analysis: Theoretical calculations allow for the precise characterization of the geometry and energy of the transition state. For the hydrolysis of chlorosilanes, the transition state is typically a trigonal bipyramidal structure where the incoming water molecule and the leaving chlorine atom occupy the axial positions. The energy of this transition state determines the activation energy of the reaction. Computational studies have demonstrated that the presence of additional water molecules can significantly lower the activation barrier by facilitating proton transfer through a hydrogen-bonded network, acting as a catalyst. researchgate.net

Table 2: Predicted Activation Energies for the Hydrolysis of this compound with Varying Numbers of Water Molecules

| Reactants | Predicted Activation Energy (kcal/mol) |

| This compound + 1 H₂O | 20 - 25 |

| This compound + 2 H₂O | 14 - 18 |

| This compound + 4 H₂O | 10 - 14 |

Note: The data in this table is hypothetical and based on trends observed in computational studies of the hydrolysis of analogous chlorosilanes. Specific experimental or calculated values for this compound are not available.

Prediction of Reactivity and Structure-Property Relationships in Organosilicon Systems

Computational chemistry provides a framework for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural or electronic features of molecules with their reactivity or physical properties.

Influence of Substituents on Reactivity: The reactivity of the Si-Cl bonds in this compound is significantly influenced by the electronic and steric nature of the methyl and 3-phenylpropyl substituents.

Electronic Effects: Electron-donating groups attached to the silicon atom generally decrease its electrophilicity, making it less susceptible to nucleophilic attack and thus decreasing the rate of reactions like hydrolysis. The methyl group is a weak electron-donating group. The 3-phenylpropyl group, due to the insulating effect of the propyl chain, will have a modest inductive effect on the silicon center. Computational studies on substituted chlorosilanes have shown a correlation between the partial charge on the silicon atom and the activation energy of hydrolysis; a more positive charge generally leads to a lower activation barrier. researchgate.net

Steric Effects: The steric bulk of the substituents around the silicon atom can hinder the approach of a nucleophile, thereby increasing the activation energy and slowing down the reaction rate. The 3-phenylpropyl group is sterically more demanding than a simple alkyl chain, which would be expected to decrease the reactivity of this compound compared to smaller dichloromethylalkylsilanes. nih.gov

Predictive Models: QSPR models can be developed to predict the reactivity of a range of organosilanes based on calculated descriptors. researchgate.net For chlorosilanes, descriptors such as the partial charge on the silicon atom, the energy of the LUMO, and steric parameters can be used to build models that predict hydrolysis rates or other reactivity metrics. researchgate.net Such models would predict that the combination of the electronic effect of the methyl group and the steric hindrance of the 3-phenylpropyl group in this compound would result in a moderate reactivity towards hydrolysis compared to other dichlorosilanes.

Conclusion and Outlook

Summary of Key Academic Contributions and Findings Related to Dichloro(methyl)(3-phenylpropyl)silane

Academic research specifically focused on this compound is limited. However, existing literature on related compounds allows for an informed understanding of its chemical behavior and potential contributions.

The synthesis of chloro(methyl)(3-phenylpropyl)silanes has been explored, with early work highlighting the challenges of achieving high regioselectivity. For instance, the Friedel-Crafts alkylation of benzene (B151609) with (3-chloropropyl)chloromethylsilanes was found to be non-selective, yielding the desired product in low amounts alongside various isomers and disilylated byproducts. A more promising route involves the hydrosilylation of allylbenzene (B44316) with dichloromethylsilane (B8780727). While this reaction can also produce a mixture of isomers, the use of specific catalysts and reaction conditions can favor the formation of the desired 3-phenylpropyl substituted silane (B1218182).

The primary academic contribution related to compounds of this class lies in their utility as precursors to functionalized silicones. The phenylpropyl group can impart specific properties to polysiloxane chains, such as increased thermal stability and altered solubility, compared to standard polydimethylsiloxanes. kpi.uaresearchgate.net The two chlorine atoms on the silicon atom provide reactive sites for hydrolysis and condensation, the fundamental reactions in the formation of silicone polymers.

Emerging Research Avenues and Future Directions in Organosilicon Chemistry

The field of organosilicon chemistry is continually evolving, with a strong focus on the development of new materials with tailored properties. Several emerging research avenues are relevant to the future study of this compound and related compounds.

One significant area of research is the synthesis of well-defined organosilicon polymers and copolymers. rsc.org The ability to precisely control the composition and architecture of polysiloxanes is crucial for developing materials for advanced applications, such as in microelectronics, photonics, and biomedical devices. Future research could explore the controlled polymerization of this compound to produce polymers with specific molecular weights and narrow distributions. The incorporation of the phenylpropyl group could be investigated for its effect on the polymer's refractive index, gas permeability, and mechanical properties.

Another burgeoning field is the development of advanced surface modification agents. nih.gov Organo-functional silanes are widely used to alter the surface properties of various substrates, including glass, metals, and ceramics. nih.gov Research is ongoing to design silanes with novel functionalities that can impart superhydrophobicity, oleophobicity, or specific biorecognition capabilities. This compound could serve as a platform for further functionalization of the phenyl ring, leading to new surface modifying agents with unique properties.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds. nih.gov This includes the development of more efficient and selective catalysts for reactions like hydrosilylation and the use of more environmentally benign solvents and reaction conditions. Future work on the synthesis of this compound could focus on optimizing catalytic systems to maximize yield and selectivity while minimizing waste.

Potential for Novel Materials and Chemical Transformations Derived from this compound in Academic Research

The unique combination of a phenylalkyl group and reactive chloro groups in this compound presents opportunities for the creation of novel materials and the exploration of new chemical transformations.

In materials science, the hydrolysis and polycondensation of this silane, potentially with other dichlorosilanes, could lead to the formation of new silicone resins and elastomers. The presence of the phenylpropyl group is expected to enhance the thermal stability of these materials compared to their purely aliphatic counterparts. kpi.ua These materials could find applications as high-performance sealants, adhesives, and coatings for demanding environments. Moreover, the phenyl ring offers a site for further chemical modification, such as sulfonation or nitration, which could introduce new functionalities into the resulting polymer, leading to materials with applications in areas like ion exchange membranes or specialty plastics.

From a synthetic chemistry perspective, the silicon-chlorine bonds in this compound are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, transforming the silane into a versatile building block for more complex organosilicon molecules. For example, reaction with alcohols would yield the corresponding dialkoxysilane, which could be used in sol-gel processes to create hybrid organic-inorganic materials. Reaction with organometallic reagents, such as Grignard or organolithium compounds, would enable the formation of new silicon-carbon bonds, leading to a diverse array of functionalized silanes with potential applications in catalysis or as protecting groups in organic synthesis.

The exploration of these possibilities in academic research will contribute to a deeper understanding of structure-property relationships in organosilicon compounds and pave the way for the development of new materials with advanced functionalities.

Q & A

Q. Can this compound enable novel green chemistry applications, such as solvent-free syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報